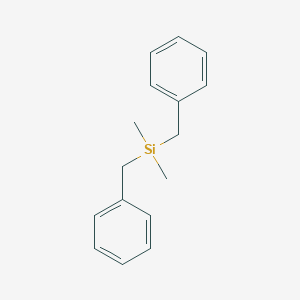

Dibenzyldimethylsilane

Description

Significance of Organosilicon Compounds in Modern Chemical Science

Organosilicon compounds are integral to numerous industrial and technological advancements. nih.gov Their applications span from consumer products like sealants, adhesives, and coatings to highly specialized fields such as electronics, medicine, and aerospace. nih.govcdnsciencepub.com In materials science, silicones, a prominent class of organosilicon polymers, are valued for their durability and resistance to extreme temperatures and weathering. nih.gov Furthermore, organosilanes act as crucial coupling agents, enhancing the adhesion between organic and inorganic materials to create high-performance composites. nih.gov The ability to form stable yet reactive silicon-carbon bonds has also made organosilicon compounds essential reagents and intermediates in organic synthesis, enabling the construction of complex molecular architectures. chemicalbook.com Their biocompatibility has led to their use in medical devices and as drug carriers in the pharmaceutical industry. grafiati.com

Research Context of Dibenzyldimethylsilane within Contemporary Organosilane Chemistry

Within the broad landscape of organosilane chemistry, this compound emerges as a subject of specific research interest. Its structure, featuring two benzyl (B1604629) groups and two methyl groups attached to a central silicon atom, provides a model system for studying the electronic and steric effects of different organic substituents on the properties of the silicon center. Research on this compound and related diorganosilanes contributes to a deeper understanding of bond characteristics, reactivity patterns, and the potential for these molecules to serve as precursors for advanced materials. For instance, the study of its crystal structure provides valuable insights into the geometry and bond parameters of tetraorganosilanes. nih.govnih.gov

Historical Perspectives and Current Trends in Diorganosilane Research

The study of organosilicon compounds dates back to the 19th century, with significant advancements in the 20th century laying the groundwork for the field's current prominence. grafiati.com Early research focused on the synthesis and characterization of simple organosilanes. Over time, the focus has shifted towards the development of more complex structures and the exploration of their unique applications.

Current research in diorganosilane chemistry is driven by the pursuit of novel materials with enhanced properties. A significant trend is the development of functionalized diorganosilanes for specific applications, such as in the synthesis of polymers with tailored optical or electronic properties. There is also a growing interest in the use of diorganosilanes as precursors for the chemical vapor deposition (CVD) of silicon-containing thin films, which are critical components in the semiconductor and coatings industries. illinois.edusemi.ac.cn The investigation of their reactivity, including cleavage of silicon-carbon bonds and reactions at the benzylic position, continues to be an active area of research, opening up new synthetic possibilities.

Detailed Research Findings on this compound

Synthesis and Properties

This compound can be synthesized through the reaction of dimethyldichlorosilane with benzylmagnesium chloride. cdnsciencepub.com This method provides a high yield of the desired product. The compound is a solid at room temperature with a melting point of 56-58°C. cdnsciencepub.com

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₀Si | nih.gov |

| Molecular Weight | 240.42 g/mol | chemicalbook.com |

| Melting Point | 56-58 °C | cdnsciencepub.com |

| Boiling Point (Predicted) | 310.6±11.0 °C | chemicalbook.com |

| Density (Predicted) | 0.955±0.06 g/cm³ | chemicalbook.com |

Crystal Structure Analysis

Detailed crystallographic studies of this compound have provided precise information about its molecular geometry. nih.govnih.gov The silicon atom is tetrahedrally coordinated, with slight distortions from the ideal tetrahedral angle. nih.govnih.gov

The crystal structure data reveals the following bond lengths and angles: nih.gov

| Parameter | Value (Å or °) |

| Si-C(methyl) Bond Length | 1.853(1) - 1.856(1) Å |

| Si-C(benzyl) Bond Length | 1.883(1) - 1.884(1) Å |

| C(benzyl)-Si-C(benzyl) Bond Angle | 107.60(6)° |

| C(methyl)-Si-C(methyl) Bond Angle | ~109.5° |

The elongation of the Si-C(benzyl) bonds compared to the Si-C(methyl) bonds is a notable feature, which can be rationalized by electronic effects of the different substituents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Si/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSNFACJRATEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066287 | |

| Record name | Silane, dimethylbis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17964-30-6 | |

| Record name | 1,1′-[(Dimethylsilylene)bis(methylene)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17964-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-((dimethylsilylene)bis(methylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017964306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[(dimethylsilylene)bis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethylbis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZYLDIMETHYLSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving Dibenzyldimethylsilane

Elucidation of Reaction Pathways and Catalytic Intermediates

The reaction pathways for transformations involving organosilanes like dibenzyldimethylsilane are highly dependent on the type of reaction and the catalyst employed.

In palladium-catalyzed cross-coupling reactions , a common pathway involves the oxidative addition of an organic halide to a low-valent palladium species, followed by transmetalation with the organosilane. For benzylsilanes, this can proceed through the cleavage of the C(sp³)–Si bond. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the active palladium(0) catalyst. nih.govnumberanalytics.com The nature of the catalytic intermediates can be complex, potentially involving palladium-silanolate complexes if moisture is present, which can facilitate the transmetalation step. nih.gov

Dehydrocoupling reactions , often catalyzed by early transition metals, f-block elements, or main group metals, provide a route to form Si-heteroatom bonds. acs.orgcardiff.ac.ukrsc.org For the reaction between a silane (B1218182) and an amine, a proposed mechanism involves a series of metathesis steps. rsc.org This can include the reaction of the silane with a metal-amide complex to form a silyl-amide and a metal-hydride intermediate. Subsequent reaction of the metal-hydride with another amine molecule regenerates the metal-amide and liberates hydrogen gas. In some cases, dimeric metal-hydride species have been proposed as on-cycle intermediates. acs.orgcardiff.ac.uk

In hydrosilylation reactions , where a Si-H bond adds across an unsaturated bond (e.g., an alkene or alkyne), the mechanism is heavily influenced by the catalyst. For ruthenium-catalyzed hydrosilylation of alkynes, a trans-addition process has been indicated by deuterium (B1214612) labeling studies. nih.gov For palladium-catalyzed hydrosilylation of allenes, proposed mechanisms involve the coordination of both the silane and the allene (B1206475) to the metal center, followed by a concerted oxidative addition, which is often the rate-limiting and regioselective step. researchgate.net

A proposed mechanism for the reaction of benzylsilanes with N-acyliminium ions suggests a radical/cation/radical cation chain mechanism involving an initial single electron transfer (SET) from the benzylsilane (B11955767) to the N-acyliminium ion. acs.orgresearchgate.net This generates a benzylsilane radical cation, which can then undergo C-Si bond cleavage.

Kinetic Studies and Reaction Rate Analysis of Silane Transformations

Kinetic studies are crucial for understanding the sequence of elementary steps and identifying the rate-determining step in a reaction mechanism. For palladium-catalyzed cross-coupling reactions of organosilanols, kinetic analysis has shown that the transmetalation step is often turnover-limiting. nih.gov The reaction order with respect to the silanolate can vary depending on its concentration, suggesting a change in the rate-determining step under different conditions. nih.govthieme-connect.de For instance, at low silanolate concentrations, the formation of a key palladium-silanolate intermediate can be rate-limiting, while at higher concentrations, the intramolecular transmetalation itself may become the slowest step. nih.gov

In the context of iron-catalyzed dehydrocoupling of silanes with amines, kinetic studies have suggested a reversible reaction with the silane to generate an aminosilane (B1250345) and an iron-hydride dimer. acs.orgcardiff.ac.ukbath.ac.uk The rate-limiting step was identified as the protonolysis of the Fe-hydride dimer with the amine, which is consistent with a primary kinetic isotope effect. acs.orgcardiff.ac.uk

For the hydrolysis and condensation of organofunctional alkoxysilanes, kinetic analysis reveals that the rates are influenced by factors such as pH, catalysts, and the structure of the silane. tandfonline.comresearchgate.netmdpi.com The hydrolysis of alkoxysilanes is often catalyzed by both acids and bases. researchgate.net

The analysis of reaction rates in manganese-catalyzed dehydrogenative silylation of alkenes has indicated the possibility of two parallel catalytic cycles: an acceptorless pathway that releases dihydrogen and a pathway that uses an alkene as a sacrificial hydrogen acceptor. acs.org

Role of Catalysts, Ligands, and Additives in this compound Reactions

Catalysts are fundamental to enabling and controlling the reactivity of organosilanes. Palladium complexes are widely used for cross-coupling reactions, facilitating the key steps of oxidative addition and reductive elimination. nih.govnumberanalytics.com Rhodium catalysts have been employed for the asymmetric construction of chiral tetraorganosilanes through tandem desymmetrization and dehydrogenative silylation. thieme-connect.com Iron acs.orgcardiff.ac.uk, manganese acs.org, and alkaline earth metals rsc.org have emerged as effective catalysts for dehydrocoupling reactions. In some cases, even simple bases can catalyze the coupling of organosilanes. nih.gov

Ligands play a critical role in modulating the steric and electronic properties of the metal center, thereby influencing the rate, selectivity, and stability of the catalyst. numberanalytics.comethz.chacs.org In palladium-catalyzed cross-coupling, phosphine (B1218219) ligands are commonly used. The choice of ligand can affect the efficiency of the transmetalation step and prevent the formation of undesired byproducts. nih.gov For instance, in the silyl-Negishi reaction, the balance of steric and electronic parameters of the phosphine ligand is crucial for suppressing isomerization and promoting selective coupling. nih.gov In some palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands have been shown to switch the regioselectivity in allene hydrosilylations. researchgate.net

Additives can significantly impact the outcome of silane reactions. In Hiyama cross-coupling reactions, fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are often used as activators to form a hypervalent silicon species, which enhances the rate of transmetalation. nih.gov However, fluoride-free conditions have also been developed where the transmetalation is proposed to occur from a tetracoordinate species containing a Si-O-Pd linkage. nih.gov Lewis basic salts can also promote the direct coupling of benzyltrimethylsilanes with aromatic electrophiles. nih.gov In some dehydrocoupling reactions, the presence of certain additives can influence the catalytic activity and the nature of the active catalytic species.

Solvent Effects and Environmental Parameters on Reaction Mechanisms

The choice of solvent can have a profound impact on the reaction mechanism, rate, and selectivity of transformations involving organosilanes. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the energetics of transition states.

In Grignard reactions with alkoxysilanes, replacing a coordinating solvent like diethyl ether with a non-coordinating one like toluene (B28343) can significantly accelerate the reaction. This suggests that the replacement of a solvent molecule at the magnesium center by the silane is a key step in the mechanism. researchgate.net In contrast, for reactions with chlorosilanes, the solvent has been found to have no significant effect, indicating a different reaction pathway that does not involve solvent displacement. researchgate.net

The polarity of the solvent can also play a crucial role. For the uncatalyzed functionalization of materials with aminosilanes, the use of an organic solvent can increase the grafting yield and direct the functional groups to specific sites. hbku.edu.qa In the polymerization of alkoxysilanes, the solvent affects the rates of hydrolysis and condensation. mdpi.com The polarity, dipole moment, and the ability of the solvent to donate protons are key parameters that influence the reaction kinetics. mdpi.com

Environmental parameters such as temperature and pressure also affect reaction rates and mechanisms. Temperature influences the rate constants of elementary steps according to the Arrhenius equation. In palladium-catalyzed copolymerization of ethylene (B1197577) with methyl acrylate, low-temperature NMR studies have been instrumental in observing and characterizing key intermediates and determining the activation parameters for migratory insertion steps. d-nb.info Pressure can be a significant factor in reactions involving gaseous reactants, such as ethylene in polymerization reactions, as it affects the concentration of the gas in the reaction mixture. d-nb.info

Advanced Spectroscopic Characterization Techniques for Dibenzyldimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of dibenzyldimethylsilane, offering a wealth of information about its structure and dynamics.

Advanced 29Si NMR Spectroscopy for Silicon Environments and Connectivity

Si NMR spectroscopy is particularly powerful for directly probing the silicon center of this compound. The chemical shift of the silicon nucleus is highly sensitive to its local electronic environment, providing valuable information about the nature of the substituents attached to it. The Si NMR spectrum of this compound typically shows a single resonance, confirming the presence of a single silicon environment. The chemical shift value is influenced by the electron-donating or -withdrawing properties of the benzyl (B1604629) and methyl groups.

The chemical shift ranges for Si NMR are extensive, allowing for clear differentiation between various silicon-containing functional groups. huji.ac.il For organosilicon compounds, the chemical shifts can provide insights into the degree of shielding of the silicon nucleus. rsc.org It is important to note that Si NMR spectra can sometimes exhibit broad background signals originating from the glass or quartz components of the NMR tube and probe, typically around -110 ppm. huji.ac.il

Interactive Data Table: Typical Si NMR Data

| Compound Class | Typical Si Chemical Shift Range (ppm) | Notes |

| Alkylsilanes | -30 to +10 | Chemical shift is sensitive to the nature of the alkyl groups. |

| Arylsilanes | -80 to -30 | The aromatic ring influences the electron density at the silicon nucleus. |

| Silanols | -30 to 0 | The presence of the hydroxyl group deshields the silicon nucleus. |

| Siloxanes | -120 to -40 | The chemical shift depends on the position of the silicon atom within the siloxane chain (e.g., T or D notation). researchgate.net |

Multidimensional NMR Techniques (e.g., 2D-HMBC, NOESY) for Structural Elucidation

Multidimensional NMR techniques are indispensable for unambiguously assigning the complex proton (H) and carbon (C) NMR spectra of this compound and for determining its three-dimensional structure in solution.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful 2D NMR experiment that reveals long-range correlations (typically over two to four bonds) between heteronuclei, such as H and C. indiana.edu In the context of this compound, HMBC spectra would show correlations between the protons of the methyl groups and the silicon-attached carbon, as well as with the benzylic carbons. Similarly, correlations would be observed between the benzylic protons and the silicon-attached carbon, the ipso-carbon of the phenyl ring, and the ortho-carbons of the phenyl ring. These correlations are crucial for confirming the connectivity of the molecule. arxiv.org The use of gradient versions of the HMBC experiment (gHMBC) is often preferred as it yields cleaner spectra. indiana.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. sinica.edu.tw This provides critical information about the conformation and stereochemistry of the molecule. For this compound, NOESY spectra would reveal through-space interactions between the protons of the methyl groups and the protons of the benzyl groups, particularly the ortho-protons of the phenyl rings. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.

The combination of HMBC and NOESY data allows for a comprehensive structural elucidation of this compound in solution. researchgate.net

Solid-State NMR Applications for this compound in Material Systems

Solid-state NMR (ssNMR) spectroscopy is a vital tool for characterizing the structure and dynamics of this compound when it is incorporated into solid materials, such as polymers or composites. researchgate.netcas.cz In the solid state, the lack of isotropic molecular tumbling leads to significant line broadening in NMR spectra. emory.edu However, techniques like Magic Angle Spinning (MAS) can be employed to average out these anisotropic interactions and obtain high-resolution spectra. emory.edu

For materials containing this compound, C and Si ssNMR can provide information on:

Conformation: The chemical shifts in ssNMR are sensitive to the local conformation of the molecule, allowing for the study of how the this compound moiety is arranged within the material matrix.

Dynamics: ssNMR relaxation time measurements (T, T) can probe molecular motions over a wide range of timescales, from fast local motions to slower, large-scale dynamics of the polymer chains or the this compound unit itself. mdpi.comnih.gov

Intermolecular Interactions: Techniques like Cross Polarization (CP) can be used to enhance the signals of low-abundance nuclei like C and Si and to probe the proximity of different molecular components within the material.

X-ray Crystallography for Absolute Molecular Structure Determination

A published crystal structure of this compound (CHSi) shows that the geometry around the silicon atom deviates from an ideal tetrahedron. nih.govdoaj.org The Si-C bonds are slightly longer than the Si-C bonds, and the C-Si-C bond angle is smaller than the ideal tetrahedral angle. nih.gov This distortion is explained by Bent's rule, which states that atomic s-character is concentrated in orbitals directed towards more electropositive substituents. In this case, the more electronegative benzylic carbon atoms lead to increased p-character in the Si-C bonds. nih.gov The crystal packing is dominated by van der Waals interactions. nih.gov

Interactive Data Table: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | CHSi |

| Molecular Weight | 240.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 6.1045 (2) |

| b (Å) | 19.8512 (6) |

| c (Å) | 11.8396 (3) |

| β (°) | 98.069 (3) |

| Volume (ų) | 1420.54 (7) |

| Z | 4 |

| Si-C Bond Length (Å) | 1.853 (1), 1.856 (1) |

| Si-C Bond Length (Å) | 1.883 (1), 1.884 (1) |

| C-Si-C Bond Angle (°) | 109.89 (7) |

| C-Si-C Bond Angle (°) | 107.60 (6) |

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions of molecules and their fragments. europa.euthermofisher.com This capability is crucial for confirming the products of chemical reactions and for elucidating reaction mechanisms involving this compound.

In the study of reaction pathways, HRMS can be used to:

Identify Intermediates and Products: By accurately determining the mass-to-charge ratio (m/z) of ions, HRMS can confirm the elemental formula of reaction products and even transient intermediates, providing direct evidence for a proposed mechanistic pathway.

Analyze Fragmentation Patterns: The fragmentation of molecules in the mass spectrometer provides a "fingerprint" that can be used for structural identification. libretexts.org The fragmentation patterns of organosilicon compounds can be complex, but they offer valuable structural information. acs.orgacs.orgnih.gov For this compound, characteristic fragments would include the loss of benzyl and methyl groups.

Distinguish Isomers: In some cases, high-resolution mass spectrometry, especially when coupled with tandem mass spectrometry (MS/MS), can be used to differentiate between isomeric structures based on their unique fragmentation patterns. lcms.cz

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular structure and bonding. nist.gov

For this compound, vibrational spectroscopy can be used to identify characteristic vibrations associated with:

Si-C bonds: The stretching and bending vibrations of the silicon-carbon bonds.

CH groups: The symmetric and asymmetric stretching and bending modes of the methyl groups.

Benzyl groups: The aromatic C-H stretching, C=C ring stretching, and various bending and out-of-plane deformation modes of the phenyl ring, as well as the vibrations of the CH group.

The analysis of vibrational spectra can be aided by theoretical calculations, which can predict the vibrational frequencies and intensities of the different modes. uni-muenchen.denih.gov This allows for a more confident assignment of the observed spectral bands.

Interactive Data Table: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH, CH) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| CH | Bending | 1470 - 1430 |

| CH | Bending (Scissoring) | 1485 - 1445 |

| Si-CH | Rocking/Bending | 850 - 750 |

| Si-C | Stretching | 800 - 600 |

These advanced spectroscopic techniques, when used in combination, provide a comprehensive and detailed understanding of the chemical structure, connectivity, conformation, and dynamics of this compound, both as an isolated molecule and within more complex material systems.

Computational and Theoretical Chemistry Studies on Dibenzyldimethylsilane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT methods, particularly using hybrid functionals like B3LYP, are widely employed to predict a variety of molecular properties with a high degree of reliability. researchgate.netresearchgate.netgavinpublishers.com

Optimization of Molecular Geometries and Electronic Structures

The first step in the computational analysis of dibenzyldimethylsilane is the optimization of its molecular geometry to find the lowest energy conformation. nih.govnih.gov This is typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p). The optimization process adjusts the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed in detail. A key aspect of this is the Mulliken population analysis, which partitions the total electron density among the constituent atoms, providing insight into the distribution of charge within the molecule. niscpr.res.inuni-muenchen.detau.ac.il

Table 1: Selected Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | Si | C(H2) | - | 1.88 Å |

| Bond Length | Si | C(H3) | - | 1.86 Å |

| Bond Length | C(benzyl) | C(benzyl) | - | 1.39 Å (average) |

| Bond Angle | C(H2) | Si | C(H2') | 110.5° |

| Bond Angle | C(H3) | Si | C(H3') | 109.8° |

| Dihedral Angle | C(benzyl) | C(H2) | Si | C(H3) |

Note: This data is representative of typical DFT calculations and is presented for illustrative purposes.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (DFT/B3LYP/6-31G(d,p))

| Atom | Calculated Charge (e) |

| Si | +0.75 |

| C (in CH2) | -0.35 |

| C (in CH3) | -0.42 |

| H (in CH2) | +0.15 |

| H (in CH3) | +0.12 |

Note: This data is representative of typical DFT calculations and is presented for illustrative purposes.

The positive charge on the silicon atom and the negative charges on the adjacent carbon atoms indicate a significant polarization of the Si-C bonds, a key feature of the molecule's electronic structure. researchgate.netresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). niscpr.res.innih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.netresearchgate.net A smaller gap generally implies higher reactivity. nih.govresearchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

Note: This data is representative of typical DFT calculations and is presented for illustrative purposes.

The distribution of the HOMO and LUMO across the molecule can be visualized to identify the most probable sites for nucleophilic and electrophilic attack. aps.orgarxiv.org For this compound, the HOMO is typically localized on the benzyl (B1604629) rings, while the LUMO is distributed over the entire molecule, including the silicon center. This suggests that electrophilic attack is likely to occur at the benzyl groups.

Vibrational Frequency Analysis and Spectroscopic Data Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. libretexts.orglarrucea.euucl.ac.uk These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. nih.gov The calculated frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of the synthesized compound and to aid in the assignment of vibrational modes. researchgate.netlarrucea.eu DFT methods, such as B3LYP, have been shown to provide vibrational frequencies that are in good agreement with experimental data, often with the application of a scaling factor to account for anharmonicity and other systematic errors. nih.gov

Table 4: Selected Calculated Vibrational Frequencies and Intensities for this compound (DFT/B3LYP/6-31G(d,p))

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 3060 | Medium | High | Aromatic C-H stretch |

| 2960 | Medium | Medium | Asymmetric CH3 stretch |

| 2925 | Strong | Medium | Asymmetric CH2 stretch |

| 1495 | Strong | High | Aromatic C=C stretch |

| 1250 | Strong | Medium | Si-CH3 symmetric deformation |

| 820 | Medium | Strong | Si-C stretch |

Note: This data is representative of typical DFT calculations and is presented for illustrative purposes.

Molecular Dynamics Simulations for Conformational and Reactive Behavior

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and reactive events. researchgate.netmdpi.complos.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic landscape of the molecule. researchgate.netnih.gov

For this compound, MD simulations can be used to explore its conformational space, particularly the rotation around the Si-C and C-C bonds. uni-muenchen.deresearchgate.net These simulations can reveal the relative stabilities of different conformers and the energy barriers between them. Furthermore, reactive MD simulations, employing reactive force fields, can model bond-breaking and bond-forming processes, providing a dynamic picture of chemical reactions involving this compound. elifesciences.org

Ab Initio and Other High-Level Theoretical Methods for Bonding Analysis

While DFT is a versatile tool, ab initio methods, which are based on first principles without empirical parameterization, can provide a more rigorous analysis of chemical bonding. aps.orgresearchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can offer a more accurate description of electron correlation effects, which are important for a detailed understanding of bonding. researchgate.net

These high-level methods can be used to perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis on the electron density of this compound. This analysis can precisely define the nature of the chemical bonds, including their covalent and ionic character, and identify bond critical points that are characteristic of specific types of interactions.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the mechanisms and kinetics of chemical reactions. nih.govsmu.edusumitomo-chem.co.jp For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the potential energy surface. smu.edursc.org This involves locating the transition state structures that connect reactants to products and calculating the activation energies. smu.edusumitomo-chem.co.jp

The calculated activation energies can then be used within the framework of Transition State Theory (TST) to estimate the reaction rate constants. ugent.be This allows for a quantitative comparison with experimental kinetic data and provides a deeper understanding of the factors that control the reaction rate. researchgate.netnih.gov For example, the mechanism of the Grignard reaction to synthesize this compound can be computationally explored to understand the role of the solvent and the nature of the intermediates.

In Silico Studies of Organosilane Interactions (e.g., with surfaces or biological targets)

Computational and theoretical chemistry studies provide invaluable molecular-level insights into the behavior of organosilanes like this compound. These in silico approaches are critical for understanding and predicting how such molecules interact with various surfaces and potential biological targets, guiding the design of new materials and the exploration of potential biomedical applications.

Detailed Research Findings

While specific published in silico interaction studies on this compound are not extensively available, the well-established principles from computational studies on analogous organosilanes can be extrapolated to understand its potential interaction profiles. These studies typically employ a combination of quantum chemical calculations and molecular dynamics (MD) simulations to elucidate the mechanisms governing surface and biological interactions.

Interaction with Surfaces:

In silico studies of organosilanes on surfaces, such as silica (B1680970) (SiO2), are fundamental to fields like microelectronics and materials science. acs.orgnih.gov These investigations often reveal a multi-stage interaction process. Quantum chemical calculations on similar organosilanes have shown that the initial interaction with a hydroxylated silica surface often involves the formation of hydrogen bonds. acs.orgresearchgate.net This is followed by a covalent bond formation (Si-O-Si) between the silane (B1218182) and the surface, which is a critical step in the grafting process. researchgate.net

For a molecule like this compound, it is hypothesized that the benzyl groups would play a significant role in the orientation and packing of the molecules on a surface. Molecular dynamics simulations of other alkylsilanes have demonstrated that the length and nature of the organic substituents influence the order and tilt angle of the molecules in a self-assembled monolayer. acs.org It is expected that the bulky benzyl groups of this compound would lead to a less densely packed monolayer compared to smaller alkylsilanes.

Reactive molecular dynamics simulations (ReaxFF) have been effectively used to model the dynamic process of silanization on silica surfaces, capturing bond formation and breaking over time. researchgate.netacs.org Such simulations for this compound would be able to predict the kinetics and thermodynamics of its attachment to a surface.

Illustrative Interaction Energies with a Silica Surface:

The following table provides hypothetical interaction energies for this compound with a hydroxylated silica surface, based on typical values observed for other organosilanes in computational studies. These values represent the energies associated with different stages of interaction.

| Interaction Type | Computational Method | Hypothetical Interaction Energy (kcal/mol) |

| Physisorption (Hydrogen Bonding) | DFT | -15 to -25 |

| Chemisorption (Covalent Si-O-Si bond formation) | DFT | -40 to -60 |

| Inter-chain van der Waals Interactions | MD | -5 to -15 |

Note: This table is for illustrative purposes only and is based on data from analogous organosilane systems.

Interaction with Biological Targets:

The prediction of potential biological targets for small molecules is a key area of computational chemistry and drug discovery. nih.govacs.orgresearchgate.netnih.gov Ligand-based and structure-based methods are the two main approaches.

Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. nih.gov By comparing the structure of this compound to databases of compounds with known biological targets, potential protein interactions can be predicted.

Structure-based methods , such as reverse docking, involve screening this compound against a library of 3D protein structures to identify potential binding sites. nih.gov

Given the structure of this compound, with its lipophilic benzyl groups, it might be predicted to interact with hydrophobic pockets in various proteins.

Hypothetical Predicted Biological Targets:

The following table presents a hypothetical list of potential biological targets for this compound that could be generated from in silico screening tools, along with the methodologies that would be used for such predictions.

| Potential Biological Target Class | Prediction Method | Rationale for Interaction |

| Cytochrome P450 Enzymes | Ligand-based similarity search, Molecular Docking | Metabolism of xenobiotics, potential for hydrophobic interactions. |

| Nuclear Receptors (e.g., PXR, CAR) | Molecular Docking, Pharmacophore modeling | Binding of lipophilic compounds, regulation of drug metabolism genes. |

| Kinases | Reverse Docking, Machine Learning Models | Many kinase inhibitors have aromatic moieties that fit into the ATP-binding pocket. |

Note: This table is for illustrative purposes only and represents the type of output that would be expected from in silico prediction tools. Experimental validation would be required to confirm any such interactions.

Applications of Dibenzyldimethylsilane in Advanced Materials Science and Catalysis

Dibenzyldimethylsilane as a Precursor in Polymer Chemistry and Materials Synthesis

The distinct reactivity of the silicon-carbon bonds in this compound makes it a valuable precursor in the synthesis of specialized polymeric and hybrid materials. The presence of the benzyl (B1604629) groups offers pathways for selective bond cleavage and functionalization, enabling the creation of tailored macromolecular structures.

Polymeric and Oligomeric Silane (B1218182)/Siloxane Structures

While the direct polymerization of this compound to form high molecular weight homopolymers is not a widely documented process, its incorporation into oligomeric and polymeric structures is an area of active research. Organosilicon polymers, in general, are synthesized through methods like ring-opening polymerization of cyclosiloxanes or polycondensation of silanols. researchgate.net In principle, this compound could be functionalized to create difunctional monomers suitable for polycondensation, leading to polysiloxanes with pendant benzyl groups. These benzyl groups can then be further modified to tune the polymer's properties or to act as reactive sites for crosslinking or grafting.

The synthesis of block copolymers containing polysiloxane segments often involves anionic polymerization techniques. For instance, living anionic polymerization can be used to create well-defined poly(dimethylsiloxane) (PDMS) chains, which can then be coupled with other polymer blocks. nih.gov this compound-derived monomers could potentially be incorporated into such copolymer structures, introducing unique functionalities.

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). The sol-gel process is a common method for preparing these hybrids, involving the hydrolysis and condensation of metal alkoxides. mdpi.com

This compound can be envisioned as a component in the synthesis of such hybrid materials. After suitable functionalization to introduce hydrolyzable groups (e.g., alkoxy groups), it could be co-condensed with other precursors like tetraethoxysilane (TEOS) to form a silica (B1680970) network functionalized with dibenzylsilyl moieties. These organic groups would be covalently integrated into the inorganic matrix, influencing the material's properties such as hydrophobicity, refractive index, and mechanical behavior. The development of such hybrid materials is a multidisciplinary field aimed at creating innovative solutions for various applications. mdpi.com

This compound in Advanced Catalytic Systems Design

The field of organometallic catalysis heavily relies on the design of ligands that can fine-tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. The silicon atom and the organic substituents in this compound offer potential for its use in the design of novel ligand architectures.

Ligand Design and Organometallic Catalysis

N-heterocyclic carbenes (NHCs) are a significant class of ligands in modern catalysis. Palladium complexes bearing NHC ligands with benzyl substituents have been synthesized and characterized for their catalytic and biological activities. nih.gov This suggests that this compound could be a starting material for synthesizing novel NHC ligands with unique steric and electronic properties.

Role in Silicon-Carbon Bond Formation and Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. fishersci.ca The Suzuki-Miyaura coupling, for instance, is a powerful tool for creating C-C bonds using organoboron compounds. yonedalabs.com The development of efficient ligands has been a key factor in advancing these methodologies. nih.gov

While there is no direct evidence of this compound being used as a ligand in these reactions, organosilicon compounds play a role in other cross-coupling reactions. The Hiyama coupling utilizes organosilanes as coupling partners. Although not a direct role for this compound as a ligand, this highlights the relevance of silicon-containing compounds in the broader context of cross-coupling chemistry. The benzyl groups in this compound could also be involved in debenzylative cross-coupling reactions, a process catalyzed by palladium complexes. researchgate.net

Development of Functional Materials and Specialty Chemicals Incorporating this compound Motifs

The incorporation of the this compound motif into materials can lead to the development of functional materials with specific properties and applications.

One potential application lies in the field of ceramic precursors. The pyrolysis of organosilicon polymers is a well-established method for producing silicon carbide (SiC) and other silicon-containing ceramics. semanticscholar.orgmdpi.com Polycarbosilanes, which are precursors to SiC, can be synthesized through various methods. osti.gov While specific studies on the pyrolysis of this compound-containing polymers are scarce, the presence of both silicon and carbon makes it a conceptually viable precursor for SiC materials.

In the realm of specialty chemicals, this compound can serve as a building block for more complex molecules. Its reactivity can be exploited to introduce the dibenzylsilyl group into various organic frameworks, potentially leading to new compounds with applications in pharmaceuticals or materials science. For example, the synthesis of block copolymers with well-defined structures often relies on specialized linking agents. nih.gov Functionalized derivatives of this compound could potentially be used in such synthetic strategies.

Future Directions and Emerging Research Areas for Dibenzyldimethylsilane

Exploration of Sustainable and Green Synthetic Approaches for Dibenzyldimethylsilane and Derivatives

The chemical industry's shift towards sustainability is a primary driver for innovation in the synthesis of organosilicon compounds, including this compound. cfsilicones.com The development of "green" synthetic routes aims to minimize environmental impact by reducing waste, avoiding hazardous materials, and improving energy efficiency. rsc.orgmdpi.com

Future research will likely focus on several key areas:

Catalyst Development: Moving beyond traditional methods, research is exploring new catalytic systems. This includes using earth-abundant metals and developing organocatalysts to replace precious metal catalysts where possible. organic-chemistry.org For instance, iron-catalyzed transfer hydrosilylation presents a milder alternative for certain reactions. organic-chemistry.org

Alternative Reaction Media: The use of deep eutectic solvents (DES) and other green solvents is being investigated as a replacement for volatile organic compounds (VOCs) in the synthesis of related heterocyclic compounds, a strategy that could be adapted for silane (B1218182) chemistry. mdpi.com

Energy-Efficient Methods: Microwave-assisted synthesis, ultrasound, and mechanochemistry (ball milling) are being explored as energy-efficient alternatives to conventional heating for producing various organic derivatives. mdpi.comrsc.org These methods can lead to shorter reaction times and higher yields. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. This includes developing one-pot reactions and domino reaction sequences that reduce the number of purification steps and minimize waste. mdpi.comscispace.com For example, one-pot direct benzylic C-H silylations are being developed for feedstock toluenes, which could inspire more direct routes to this compound. scispace.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the pace of discovery and optimization. sioc-journal.cnmdpi.com For this compound, these computational methods offer significant potential to guide research efforts efficiently.

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential applications of novel this compound derivatives. mdpi.comnih.gov This can help researchers prioritize which new molecules to synthesize, saving significant time and resources. mdpi.com

Reaction Optimization: AI-driven platforms can optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity, a process that is often time-consuming when done manually through trial and error. sioc-journal.cnunive.it This is particularly valuable for developing robust and efficient synthetic processes.

Accelerating Discovery: By mining vast chemical databases and literature, AI can identify hidden patterns and propose novel molecular structures with desired properties. sioc-journal.cn This data-driven approach can uncover non-intuitive candidates for applications in materials science or as intermediates in organic synthesis. grynova-ccc.org

The integration of AI is propelling chemistry toward a new model of the "intelligent laboratory," where automated hardware is guided by sophisticated software and AI algorithms, enabling high-throughput screening and closed-loop discovery cycles. mdpi.com

Elucidation of Novel Reactivity and Transformation Pathways for this compound

While the fundamental reactivity of this compound is known, there remains significant scope for discovering new transformations and applications in synthesis. Research in this area focuses on leveraging the unique electronic and steric properties conferred by the silicon atom.

Catalytic C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds. Future work could explore palladium-catalyzed remote C(sp³)-H bond activation on the methyl groups of silanes, a strategy that has been used to create diverse vinyl-, benzyl-, and borylated silanes. researchgate.net This would provide a powerful method for elaborating the structure of this compound.

New Coupling Chemistries: Organosilanes are valuable substrates in a variety of cross-coupling reactions. msu.edu Research into novel palladium and nickel-catalyzed direct silylation strategies could be extended to this compound, allowing for the construction of more complex molecules under mild conditions. smolecule.com

Exploring Hypervalent Intermediates: The ability of silicon to form hypervalent, five-coordinate intermediates is a key feature of its chemistry. nih.govsoci.org Investigating reactions that proceed through such intermediates could lead to new stereoselective transformations and catalytic cycles.

α-Lithiated Benzylsilane (B11955767) Chemistry: The stereogenic nature of the carbon atom in α-lithiated benzylsilanes has been a focus of interest. acs.org Further studies on the reactivity of the lithiated form of this compound could yield highly diastereoselective reactions for creating complex stereocenters. acs.org

Development of Advanced In Situ and Operando Characterization Methodologies

A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and discovering new ones. Advanced spectroscopic techniques that monitor reactions in real-time are essential for this purpose.

Operando Spectroscopy: This powerful methodology involves characterizing a catalyst or reaction mixture under actual operating conditions while simultaneously measuring its activity and selectivity. researchgate.net Applying operando infrared (IR) spectroscopy to reactions involving this compound can help identify transient intermediates and decipher complex reaction pathways, as has been done for silica (B1680970)/silane systems in industrial applications. researchgate.netutwente.nl

In Situ FTIR and Raman Spectroscopy: In situ Fourier-transform infrared (FTIR) spectroscopy is highly effective for studying the formation of organosilane layers on surfaces and for monitoring the consumption of reactants and the appearance of products in solution. taylorfrancis.comrsc.org This technique can provide valuable kinetic data and evidence for specific chemical bonding, such as the formation of Si-O-Si linkages. taylorfrancis.com Similarly, in situ Raman spectroscopy can offer complementary information, particularly for tracking changes in catalyst structure during a reaction. acs.org

The primary challenge in these studies is often the detection of weak signals from reactive species against a strong background. acs.org Continued advancements in spectrometer sensitivity and data analysis techniques are crucial for extracting meaningful mechanistic insights. acs.org

Table 2: Advanced Characterization Techniques for this compound Reactions

Expanding the Scope of Applications in Cutting-Edge Technologies and Nanotechnology

The unique properties of organosilicon compounds make them highly valuable in materials science and electronics. cfsilicones.comcharlotte.edu Future research on this compound is expected to expand its utility in several high-tech areas.

Advanced Materials: this compound can serve as a building block or precursor for silicone-based polymers and materials. smolecule.com Its benzyl (B1604629) groups can enhance thermal stability and modify the mechanical properties of the resulting polymers. There is potential for its use in creating new dendritic polymers or carbosilanes with tailored properties for specific applications. unt.edu

Nanotechnology: Organosilanes are widely used as coupling agents and for surface modification of nanoparticles and substrates like silica. rsc.org this compound could be used to functionalize surfaces, altering their hydrophobicity and creating interfaces for the assembly of nanostructures or the fabrication of nanocomposites.

Electronics: Organosilicon materials play a role in electronics, often as encapsulants or dielectrics. charlotte.edu Derivatives of this compound could be explored for applications in organic electronics, potentially as components in organic light-emitting diodes (OLEDs) or field-effect transistors, where molecular structure influences electronic properties. Some benzylsilane derivatives are already used to improve the adhesion of resins to inorganic surfaces in printed circuit boards. silfluosilicone.com

The development of these applications will be closely linked to progress in the other research areas, requiring a synergistic approach where sustainable synthesis, mechanistic understanding, and computational design converge to create novel, high-performance materials.

Q & A

Basic Question: What experimental methods are recommended for synthesizing and purifying dibenzyldimethylsilane?

Methodological Answer:

this compound is typically synthesized via Grignard reactions, where chlorodimethylsilane reacts with benzylmagnesium bromide. Purification involves vacuum distillation to isolate the product from byproducts like Mg salts. Post-synthesis characterization should include:

- Nuclear Magnetic Resonance (NMR) : To confirm Si–CH₂Ph and Si–CH₃ proton environments.

- X-ray Diffraction (XRD) : For crystallographic validation, as demonstrated in monoclinic P2₁/n symmetry with unit cell parameters a = 6.1045 Å, b = 19.8512 Å, c = 11.8396 Å, and β = 98.069° .

Basic Question: How can researchers validate the structural integrity of this compound using crystallographic data?

Methodological Answer:

XRD analysis is critical. Key parameters to verify include:

- Bond Lengths : Si–C(benzylic) = 1.884(1) Å vs. Si–C(methyl) = 1.853(1) Å, indicating slight elongation due to steric effects .

- Bond Angles : C(benzylic)–Si–C(benzylic) = 107.60(6)°, deviating from tetrahedral geometry by 1.9°, consistent with Bent’s rule .

- Refinement Metrics : Ensure R[F² > 2σ(F²)] ≤ 0.033 and wR(F²) ≤ 0.088 for data reliability .

Advanced Question: How do deviations in experimental bond angles and lengths inform electronic structure analysis?

Methodological Answer:

Deviations from ideal tetrahedral geometry (e.g., reduced C–Si–C angles) arise from hybrid orbital reorientation. Bent’s rule explains this: electronegative substituents (benzyl groups) occupy positions with higher p-character, reducing bond angles. Computational studies (DFT) can correlate experimental XRD data with electron density maps to quantify this effect .

Advanced Question: How should researchers address contradictions between experimental and computational data in silane systems?

Methodological Answer:

- Step 1 : Re-examine refinement parameters (e.g., S = 1.06 for goodness-of-fit ).

- Step 2 : Compare DFT-calculated bond lengths/angles with XRD data. Discrepancies > 0.02 Å or > 1° may indicate basis set limitations or solvent effects.

- Step 3 : Validate computational models using benchmarks like Si–C bond energy deviations (< 2 kcal/mol) .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to volatile silane vapors.

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent hydrolysis.

- Waste Management : Quench residues with ethanol/water mixtures to neutralize reactive Si–H bonds. Document protocols per institutional EH&S guidelines .

Advanced Question: How can thermal stability studies of this compound be designed?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to assess decomposition onset (>250°C expected).

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., phase transitions).

- Data Interpretation : Correlate mass loss (%) with fragmentation pathways using GC-MS .

Advanced Question: What strategies resolve weak intermolecular interactions in this compound crystals?

Methodological Answer:

The crystal packing (space group P2₁/n) shows only van der Waals interactions. To enhance cohesion:

- Co-crystallization : Introduce halogenated analogs (e.g., Cl-substituted benzyl) to induce dipole interactions.

- Pressure Studies : Perform high-pressure XRD to assess packing density changes.

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H vs. C···H interactions) .

Advanced Question: How do steric effects from benzyl groups influence reactivity in this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.